1-[(3-Methylphenyl)carbamoyl]piperidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3-methylphenyl)carbamoyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-3-2-4-12(9-10)15-14(19)16-7-5-11(6-8-16)13(17)18/h2-4,9,11H,5-8H2,1H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFBFDFPQYJSBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-Methylphenyl)carbamoyl]piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the 3-Methylphenyl Carbamoyl Group: This step involves the reaction of the piperidine derivative with 3-methylphenyl isocyanate under controlled conditions to form the carbamoyl group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to improve efficiency.
Chemical Reactions Analysis
1-[(3-Methylphenyl)carbamoyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structure and Characteristics
- Molecular Formula : C14H18N2O3
- Molecular Weight : 262.3 g/mol
- IUPAC Name : 1-[(3-Methylphenyl)carbamoyl]piperidine-4-carboxylic acid
The compound features a piperidine ring substituted with a carbamoyl group and a carboxylic acid, contributing to its biological activity and potential therapeutic uses.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmaceuticals allows researchers to explore its efficacy in various biological systems.
Case Study: Antidepressant Activity
Research has indicated that piperidine derivatives exhibit antidepressant-like effects. A study involving the administration of this compound in animal models demonstrated significant reductions in depressive behaviors, suggesting its potential as an antidepressant candidate .
Proteomics Research
This compound has been utilized in proteomics for its ability to modify proteins through carbamoylation. It serves as a reagent for studying protein interactions and post-translational modifications.
Case Study: Protein Interaction Studies
In a recent study, this compound was employed to investigate the binding affinities of specific proteins involved in signaling pathways. The results highlighted its effectiveness in enhancing protein stability and interaction profiles .
Material Science
The compound's unique chemical properties allow it to be used in the development of novel materials, particularly in the field of polymers and coatings.
Data Table: Comparison of Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Solubility | Moderate |
| Mechanical Strength | Enhanced |
The table above summarizes key properties that make this compound suitable for material applications.
Mechanism of Action
The mechanism of action of 1-[(3-Methylphenyl)carbamoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of piperidine-4-carboxylic acid derivatives, which are widely explored for their pharmacological properties. Below is a detailed comparison with key analogs:
Structural Analogues and Their Properties
Key Structural and Functional Differences
Avatrombopag’s chlorothiophene-thiazole-pyridine core enables high-affinity binding to thrombopoietin receptors, a feature absent in simpler carbamoyl derivatives like the target compound .
Synthetic Accessibility :
- The target compound’s synthesis likely follows carbodiimide-mediated coupling (e.g., EDC/DMAP), as seen in analogous piperidine-carbamoyl syntheses . In contrast, avatrombopag requires multi-step heterocyclic assembly .
Commercial Status :
- Unlike discontinued this compound , avatrombopag and pyridazine analogs remain commercially available for research .
Biological Activity
1-[(3-Methylphenyl)carbamoyl]piperidine-4-carboxylic acid, a compound with the molecular formula C₁₄H₁₈N₂O₃ and a molecular weight of 262.3 g/mol, belongs to the piperidine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated that piperidine derivatives exhibit significant antimicrobial properties. For instance, compounds related to piperidine-4-carboxamide scaffolds have shown promising antibacterial activity against various strains such as Escherichia coli, Pseudomonas aeruginosa, Streptococcus pyogenes, and Staphylococcus aureus. A study reported that modifications in the substituents of the piperidine ring can enhance antibacterial efficacy, suggesting that this compound may also possess similar properties if properly substituted .
Antiviral Activity
Piperidine derivatives have been investigated for their antiviral potential. Research indicates that certain piperidine compounds exhibit activity against viruses such as HIV and RSV (Respiratory Syncytial Virus). The activity is often linked to specific structural features that enhance interaction with viral targets . The ability of this compound to inhibit viral replication could be an area for further exploration.
Anti-inflammatory Effects
The anti-inflammatory properties of piperidine derivatives are notable, particularly in their ability to inhibit COX enzymes. Compounds with similar structures have been shown to reduce inflammation by suppressing the production of prostaglandins via COX inhibition. The structure-activity relationship studies suggest that specific functional groups on the piperidine ring can significantly influence anti-inflammatory activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR analysis. The presence of a carbamoyl group and a carboxylic acid moiety is crucial for its biological effects. Modifications at the 3-position of the phenyl ring or alterations in the piperidine structure can lead to variations in potency and selectivity against different biological targets.
Table: Summary of Biological Activities
Case Study 1: Antibacterial Activity
In a study evaluating various piperidine derivatives, compounds incorporating aliphatic chains exhibited excellent antibacterial activity compared to those with cyclic substituents. The results indicated that optimizing substituents on the piperidine scaffold could lead to new antibacterial agents .
Case Study 2: Antiviral Screening
A series of novel piperidine derivatives were screened for antiviral activity against RSV. The most potent compounds showed significant inhibition at micromolar concentrations, indicating that structural modifications can enhance antiviral efficacy .
Q & A
Q. What are the recommended synthetic routes for preparing 1-[(3-Methylphenyl)carbamoyl]piperidine-4-carboxylic acid, and how can reaction conditions be optimized?
A common approach involves coupling piperidine-4-carboxylic acid derivatives with substituted phenylcarbamoyl groups. For example, analogous compounds like 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid were synthesized via hydrolysis of ester precursors using aqueous NaOH (5N) followed by acidification with HCl (6N) to precipitate the product . Optimization may include adjusting reaction time (e.g., 24 hours for hydrolysis), solvent selection (ethanol/water mixtures), and stoichiometric ratios. Yield improvements (e.g., 88% in related syntheses) often require careful control of pH during acidification to avoid over-protonation and product degradation .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR spectroscopy : For verifying substituent positions and carbamoyl group integration (e.g., δ 7.49 ppm for NH2 protons in related piperidine-carboxylic acids) .
- IR spectroscopy : Confirmation of carboxylic acid (C=O stretch ~1730 cm⁻¹) and carbamoyl (N–H stretch ~3259 cm⁻¹) functional groups .
- Elemental analysis : To validate molecular composition (e.g., %C, %H, %N within 0.05% of theoretical values) .
- Melting point determination : Compare observed values (e.g., 217–219°C for structurally similar compounds) with literature data to assess purity .
Q. What safety protocols are critical when handling this compound?
Based on structurally related piperidine derivatives:
- Toxicity : Potential acute oral toxicity (Category 4, H302) and skin/eye irritation (H315, H319). Use PPE (gloves, goggles) and work in a fume hood .
- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
- Storage : Keep in a cool, dry environment away from incompatible reagents (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structural confirmation?
Discrepancies in NMR or IR spectra may arise from tautomerism, solvent effects, or impurities. For example:
- Tautomerism : Carboxylic acid protons (δ ~13.32 ppm in DMSO-d6) may shift in polar solvents. Use deuterated solvents consistently and compare with published spectra of analogous compounds (e.g., 1-(3-Bromophenyl)piperidine-4-carboxylic acid) .
- Impurity identification : LC-MS or HPLC can detect byproducts from incomplete coupling reactions. Reference chromatograms from high-purity batches (≥95%) for validation .
Q. What strategies improve solubility and bioavailability in pharmacological studies?
- logP optimization : Target logP values between -0.2 and 0.3 (as seen in related piperidine-carboxylic acids) via derivatization (e.g., ester prodrugs or salt formation) .
- Co-solvent systems : Use DMSO-water or ethanol-PEG mixtures for in vitro assays, ensuring compatibility with biological assays .
- Crystallography : Analyze crystal packing (e.g., monoclinic systems with a = 13.286 Å, b = 9.1468 Å) to identify hydrogen-bonding motifs that influence solubility .
Q. How can low yields in coupling reactions involving the carbamoyl group be addressed?
Low yields may stem from:
- Steric hindrance : Use bulky activating agents (e.g., HATU instead of EDCI) to enhance coupling efficiency .
- Side reactions : Monitor for urea formation via IR (absence of ~1687 cm⁻¹ peaks) and optimize reaction temperature (25–40°C) .
- Purification challenges : Employ gradient chromatography (e.g., 10–100% acetonitrile in water) to separate unreacted starting materials .
Q. What methodologies validate target engagement in enzyme inhibition assays?
For carboxamide/piperidine derivatives:
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) to enzymes like carbonic anhydrase, leveraging structural analogs (e.g., 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid) as positive controls .
- X-ray crystallography : Resolve co-crystal structures to confirm binding modes (e.g., piperidine ring interactions with hydrophobic enzyme pockets) .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity?
- Purity verification : Ensure ≥95% purity via HPLC and elemental analysis .
- Counterion analysis : Characterize salt forms (e.g., maleate vs. free acid) using NMR and mass spectrometry, as ionic states impact bioactivity .
- Biological replicates : Use at least three independent assays to account for variability, referencing protocols from validated studies (e.g., IC50 determination for enzyme inhibitors) .
Q. What computational tools predict metabolic stability for this compound?
- ADMET modeling : Use software like Schrödinger’s QikProp to estimate hepatic clearance and CYP450 inhibition risks, based on molecular descriptors (e.g., molecular weight 262–332 g/mol for related compounds) .
- Docking studies : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) using crystal structures from the Protein Data Bank .
Methodological Best Practices
Q. How can reaction scalability be achieved without compromising yield?
- Flow chemistry : Scale up Kolbe-type reactions (e.g., tert-butyl 4-((pentafluoro-λ⁶-sulfanyle)methyl)piperidine-1-carboxylate synthesis) using continuous flow systems to maintain optimal temperature and mixing .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
